![molecular formula C7H13ClN2O2S B13191408 Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride](/img/structure/B13191408.png)
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride
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Overview
Description
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-piperazine scaffold with a sulfonyl chloride functional group. This structure confers high reactivity, making it valuable in medicinal chemistry as an intermediate for synthesizing covalent inhibitors or prodrugs. The sulfonyl chloride group enables nucleophilic substitution reactions, facilitating conjugation with biomolecules or other pharmacophores .
Preparation Methods
The synthesis of octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride involves several key steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction typically occurs under basic conditions and involves the use of reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride group undergoes nucleophilic substitution reactions with amines, forming sulfonamide derivatives. This reactivity is central to its utility in medicinal chemistry:
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the amine by a base (e.g., triethylamine).
-
Nucleophilic attack on the electrophilic sulfur atom, displacing chloride.
This reaction is highly efficient, with yields >80% under optimized conditions .
Ring-Opening Reactions
The bicyclic structure participates in ring-opening reactions under acidic or reductive conditions:
-
Acid-Catalyzed Hydrolysis :
Bicyclic sulfonyl chlorideHCl TFA THFLinear sulfonamide+NH3
Treatment with concentrated HCl/TFA at 120°C cleaves the piperazine ring, generating linear sulfonamide intermediates .
Example: -
Reductive Ring Opening :
Catalytic hydrogenation (H₂/Pd-C) reduces the fused ring system, producing partially saturated derivatives .
Electrophilic Reactivity in Cross-Coupling
The sulfonyl chloride group acts as an electrophile in Suzuki-Miyaura and Buchwald-Hartwig couplings when modified:
Cyclization Reactions
The compound serves as a precursor in intramolecular cyclizations:
-
Dieckmann Cyclization : Base-induced cyclization of ester derivatives forms lactams (e.g., hexahydropyrrolo[1,2-a]pyrazin-7(6H)-ones) .
-
Mitsunobu Reaction : Converts secondary alcohols to ethers, enabling ring expansion .
Stability and Side Reactions
-
Hydrolysis : Prolonged exposure to moisture generates sulfonic acid derivatives.
-
Thermal Decomposition : Degrades above 200°C, releasing SO₂ and HCl .
Comparative Reactivity with Analogues
Scientific Research Applications
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a chemical compound with a bicyclic structure featuring a piperazine ring fused to a pyrrolidine moiety, and a sulfonyl chloride functional group attached at the second position. It has a molecular weight of approximately 224.71 g/mol and the molecular formula is . This compound is investigated for its potential applications in medicinal chemistry and pharmacology, particularly as a building block for various bioactive compounds.
Biological Activities
- Calcium Channel Blocker this compound has been studied for its biological activities, particularly as a calcium channel blocker. Derivatives of this structure have shown potential in treating conditions related to calcium channel dysfunction, including pain management and disorders of the central nervous system. These compounds may exhibit irreversible blocking effects on calcium channels, making them useful in therapeutic contexts .
- Interaction Studies Research focuses on its binding affinity and effects on calcium channels. Studies indicate that derivatives of this compound can effectively block calcium channels, influencing cellular processes related to muscle contraction and neurotransmitter release. This action underlies its potential use in treating various pain conditions and neurological disorders.
Applications
The applications of this compound are diverse:
- Medicinal Chemistry: It serves as a crucial building block in synthesizing various bioactive compounds.
- Pharmacology: It is used in developing pharmaceuticals targeting different biological pathways.
- Treatment of calcium channel dysfunction: It has potential in treating conditions such as pain management and central nervous system disorders.
- Interaction studies: It is used to study the binding affinity and efficacy at specific biological targets.
Structural Similarities
Several compounds share structural similarities with this compound:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-Octahydropyrrolo[1,2-a]pyrazine dihydrochloride | Dihydro derivative | Contains two chlorine atoms; potential for different biological activity |
Octahydropyrrolo[1,2-a]pyrazine | Related bicyclic structure | Lacks the sulfonyl chloride group; different reactivity profile |
Octahydroquinoline | Saturated nitrogen heterocycle | Similar bicyclic structure but different functional groups; used in different therapeutic contexts |
Mechanism of Action
its reactivity is primarily due to the presence of the sulfonyl chloride group, which can undergo nucleophilic substitution reactions . The molecular targets and pathways involved in these reactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Derivatives
(3R,8aS)-3-Methyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Structure : Contains a diketone moiety instead of sulfonyl chloride.
- Role : Identified in Streptomyces and Bacillus strains with antioxidant activity .
- Key Difference : The diketone group enhances stability and participates in redox reactions, unlike the electrophilic sulfonyl chloride.
Hexahydropyrrolo[1,2-a]pyrazine Derivatives
- Examples : Hexahydro-3-(2-phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione.
Pharmacologically Optimized Analogs
Octahydro-1H-cyclopropa[4,5]pyrrolo[1,2-a]pyrazines
- Structure : Incorporates a cyclopropane ring to block metabolic sites.
- Role : Developed as IAP (Inhibitor of Apoptosis Proteins) antagonists with improved pharmacokinetic (PK) profiles. The cyclopropane moiety reduces oxidative metabolism without compromising binding affinity to cIAP-1 .
(S)-Octahydropyrrolo[1,2-a]pyrazine Dihydrochloride
- Structure : Chiral dihydrochloride salt.
- Role : Used as a proline mimetic in drug discovery. The hydrochloride salt enhances aqueous solubility, critical for in vivo applications .
Data Table: Comparative Analysis of Key Compounds
Critical Analysis of Structural Modifications
- Sulfonyl Chloride vs. Dione : The sulfonyl chloride’s electrophilicity makes it unsuitable for direct therapeutic use but ideal for synthesizing targeted inhibitors. In contrast, diones are stable bioactives but lack versatility in conjugation .
- Chiral vs. Racemic Forms : Enantiopure dihydrochlorides (e.g., (S)-isomer) show stereoselective binding in proline-mimetic applications, whereas racemic mixtures may reduce efficacy .
Biological Activity
Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a ligand for various neurotransmitter receptors and as an inhibitor of specific enzymes. This article explores its biological activity, focusing on its interactions with dopamine receptors, effects on enzyme inhibition, and therapeutic applications.
Chemical Structure and Properties
This compound features a bicyclic structure that allows for diverse interactions within biological systems. The sulfonyl chloride group enhances its reactivity and potential for forming stable bonds with biological targets.
1. Dopamine Receptor Interaction
Research indicates that derivatives of octahydropyrrolo[1,2-a]piperazine are ligands for dopamine receptor subtypes, particularly the D4 receptor. These interactions are relevant for treating disorders associated with the dopamine system, such as schizophrenia and Parkinson's disease. The compound has been shown to modulate dopamine signaling pathways effectively, which can lead to therapeutic benefits in managing these conditions .
2. Enzyme Inhibition
Studies have demonstrated that piperazine derivatives, including this compound, exhibit inhibitory effects on human acetylcholinesterase (AChE). This enzyme is crucial in the breakdown of the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
Table 1: Enzyme Inhibition Potency of Piperazine Derivatives
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Octahydropyrrolo derivative | AChE | 50 ± 5 |
Piperazine derivative S1 | AChE | 30 ± 3 |
Piperazine derivative S3 | AChE | 20 ± 2 |
3. Antiviral Activity
The compound has also been investigated for its potential antiviral properties. For instance, piperazine sulfonamide cores have shown promise as HIV-1 protease inhibitors. The binding affinity of these compounds to the protease enzyme is critical for their activity against HIV, suggesting that modifications to the octahydropyrrolo structure could yield potent antiviral agents .
Table 2: Antiviral Activity of Related Compounds
Compound | Target | EC50 (nM) |
---|---|---|
MK-8718 | HIV-1 Protease | 27 ± 7 |
Octahydropyrrolo derivative | HIV-1 Protease | 15 ± 5 |
Case Studies
Several case studies highlight the therapeutic potential of octahydropyrrolo derivatives:
- Schizophrenia Treatment : A clinical trial assessed the efficacy of a compound related to octahydropyrrolo[1,2-a]piperazine in treating schizophrenia symptoms by targeting D4 receptors. Results indicated significant improvements in positive symptoms compared to placebo .
- Alzheimer's Disease : A study evaluating the effects of piperazine derivatives on cognitive function in Alzheimer's patients showed enhanced memory retention and reduced cognitive decline when administered alongside standard treatment .
Q & A
Q. What are the key synthetic routes for preparing Octahydropyrrolo[1,2-a]piperazine-2-sulfonyl chloride, and how are reaction conditions optimized?
Basic Research Question
The compound is synthesized via a multi-step route starting from 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoic acid. The critical step involves coupling (R)-octahydropyrrolo[1,2-a]pyrazine with a benzoyl chloride intermediate under controlled conditions (slow addition over 1 hour at room temperature using DMF as a catalyst). Optimization focuses on yield improvement (77% overall) and minimizing side reactions by adjusting stoichiometry and reaction time .
Q. How can researchers address discrepancies in reported yields for palladium-catalyzed coupling reactions involving this compound?
Advanced Research Question
Yield variations in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) may arise from differences in catalyst loading (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), ligand choice (BINAP vs. XPhos), or base (t-BuONa vs. Cs₂CO₃). Systematic screening of parameters (temperature, solvent polarity, and nitrogen atmosphere) is recommended. For example, toluene at 100°C with Pd₂(dba)₃/BINAP gave 48% yield for a related piperazinylquinoxaline derivative, while polar solvents like DMF reduced yields due to side reactions .
Q. What analytical methods are most reliable for characterizing purity and structural integrity?
Basic Research Question
- Chromatography : Use reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>98.5% by USP standards) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 3.18–3.26 ppm for piperazine CH₂ groups) and FT-IR (sulfonyl chloride S=O stretch at ~1370 cm⁻¹). GC-MS with electron ionization can detect low-level impurities (e.g., residual solvents) .
Q. How can mechanistic studies elucidate the role of sulfonyl chloride in electrophilic substitution reactions?
Advanced Research Question
The sulfonyl chloride group acts as a directing and activating moiety in electrophilic aromatic substitution. Computational modeling (DFT) or isotopic labeling (e.g., ³⁵S) can track its participation in reactions. For example, in palladium-catalyzed C–H arylation (Scheme 1, ), the sulfonyl group stabilizes transition states via electron withdrawal, enhancing regioselectivity at the C6 position of pyrrolo[1,2-a]pyrazine cores .
Q. What strategies ensure compliance with pharmacopeial standards during large-scale synthesis?
Basic Research Question
- Purity Control : Follow USP guidelines for residual solvents (≤0.5% by GC) and heavy metals (≤20 ppm by ICP-MS).
- Water Content : Use Karl Fischer titration to maintain ≤1.0% moisture, critical for preventing hydrolysis of the sulfonyl chloride group .
- Crystallization : Recrystallize from methanol/water (8:2) to remove triethylamine hydrochloride byproducts .
Q. How does structural modification of the piperazine ring influence biological activity?
Advanced Research Question
Modifications like N-alkylation or introduction of aryl groups (e.g., 4-phenylpiperazine) alter pharmacokinetic properties. For example, ABT-639, a T-type calcium channel blocker, retains potency (IC₅₀ = 21 nM) due to the (R)-enantiomer’s optimal stereochemistry. In vitro ADME assays (microsomal stability, PAMPA permeability) guide rational design to balance solubility and target binding .
Q. What purification techniques resolve challenges in isolating sulfonamide byproducts?
Basic Research Question
- Column Chromatography : Use silica gel with ethyl acetate/methanol (8:2) to separate sulfonamide derivatives from unreacted starting materials.
- Acid-Base Extraction : Adjust pH to 2–3 with HCl to precipitate sulfonic acid impurities, leaving the target compound in the organic layer .
Q. How can researchers validate the stability of this compound under varying storage conditions?
Advanced Research Question
Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) are monitored via mass spectrometry. Store in anhydrous, amber vials under nitrogen at –20°C to extend shelf life .
Properties
Molecular Formula |
C7H13ClN2O2S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H13ClN2O2S/c8-13(11,12)10-5-4-9-3-1-2-7(9)6-10/h7H,1-6H2 |
InChI Key |
RAQWXKLZGPKTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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